![molecular formula C23H20N2O3 B3939069 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B3939069.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide, also known as BMPPA, is a synthetic compound that has been of interest in scientific research due to its potential use as a therapeutic agent. BMPPA has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cellular processes. Specifically, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide has been shown to have a wide range of potential applications, which makes it a versatile compound for use in various research fields. However, one limitation of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are many potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide. One area of interest is in further elucidating the compound's mechanism of action, which may help to identify additional potential therapeutic applications. Additionally, research could focus on optimizing the synthesis method for N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide to improve its yield and purity. Finally, further studies could be conducted to evaluate the safety and efficacy of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide in animal models and eventually in human clinical trials.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the treatment of cancer, as N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-12-13-17(23-25-19-10-6-7-11-21(19)28-23)14-20(15)24-22(26)16(2)27-18-8-4-3-5-9-18/h3-14,16H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCVLYHQYHZJPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C(C)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.